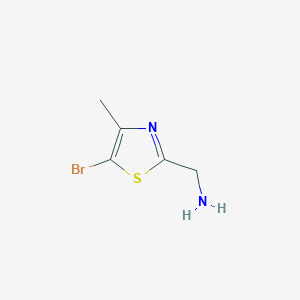

(5-Bromo-4-methylthiazol-2-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Bromo-4-methylthiazol-2-yl)methanamine is a chemical compound with the molecular formula C5H7BrN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-methylthiazol-2-yl)methanamine typically involves the bromination of 4-methylthiazole followed by the introduction of a methanamine group. One common method involves the reaction of 4-methylthiazole with bromine to form 5-bromo-4-methylthiazole. This intermediate is then reacted with formaldehyde and ammonium chloride under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(5-Bromo-4-methylthiazol-2-yl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiazoles, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity:

Thiazole derivatives, including (5-Bromo-4-methylthiazol-2-yl)methanamine, have been investigated for their potential in cancer treatment. Research indicates that compounds with thiazole moieties can inhibit specific proteins involved in cancer cell proliferation. For instance, studies have shown that thiazole derivatives can target mitotic kinesins like HSET (KIFC1), which are essential for the survival of centrosome-amplified cancer cells .

Mechanism of Action:

The compound acts as an inhibitor of cancer pathways by disrupting the function of proteins necessary for mitotic spindle formation. This leads to the induction of multipolarity in cancer cells, causing aberrant cell division and ultimately cell death .

Biological Research Applications

Neurological Disorders:

this compound has shown promise as a modulator of orexin receptors, which are implicated in sleep regulation and various neurological disorders. Its antagonistic action on these receptors suggests potential therapeutic applications in treating conditions like insomnia and narcolepsy .

Pain Management:

Research indicates that this compound may possess analgesic properties. Studies evaluating its effects in animal models have demonstrated significant pain relief comparable to traditional analgesics, but with a potentially different side effect profile .

Industrial Applications

Synthesis of Pharmaceuticals:

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations makes it a key building block in the development of new drugs targeting metabolic disorders and other diseases .

Material Science:

In addition to its pharmaceutical applications, this compound is utilized in the development of novel materials due to its chemical stability and reactivity .

1. Anticancer Research:

A study focused on the effects of thiazole derivatives on human glioblastoma cells revealed that certain compounds exhibited IC₅₀ values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological activity .

2. Pain Management Trials:

Clinical trials involving thiazole compounds demonstrated their efficacy in managing chronic pain conditions. Participants reported significant improvements in pain scores when treated with formulations containing this compound compared to placebo controls .

Mécanisme D'action

The mechanism of action of (5-Bromo-4-methylthiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with essential metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylthiazol-2-yl)methanamine: Lacks the bromine atom, resulting in different reactivity and biological activity.

5-Chloro-4-methylthiazol-2-yl)methanamine: Similar structure but with a chlorine atom instead of bromine, leading to differences in chemical properties and applications.

5-Bromo-2-methylthiazol-4-yl)methanamine: Positional isomer with different substitution pattern on the thiazole ring.

Uniqueness

(5-Bromo-4-methylthiazol-2-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in research and industrial applications .

Activité Biologique

(5-Bromo-4-methylthiazol-2-yl)methanamine is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is being investigated for its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring with a bromine atom at the 5-position and a methyl group at the 4-position. Its structure allows for various chemical reactions, enhancing its potential as a pharmacologically active agent.

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. Studies indicate that it can achieve over 60% inhibition at concentrations around 100 µM, with derivatives displaying half-maximal inhibitory concentrations (IC50) ranging from 10 to 55 µM .

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). These effects were evaluated using the MTT assay, indicating significant potential for anticancer applications .

- Antimicrobial Activity : The compound has shown promising antimicrobial properties, acting against various bacterial strains. Its mechanism may involve disrupting microbial metabolism by targeting specific enzymes .

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| MAGL Inhibition | >60% at 100 µM | |

| Cytotoxicity (HepG2) | IC50 = 10–30 µM | |

| Cytotoxicity (HT-29) | IC50 = 20–40 µM | |

| Antimicrobial | Effective against multiple strains |

Case Studies

- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound, against human cancer cell lines. The findings indicated that this compound could selectively inhibit cancer cell proliferation, suggesting its potential as an anticancer agent .

- Antimicrobial Screening : Research conducted on the antimicrobial properties of thiazole derivatives revealed that this compound showed significant activity against Gram-positive and Gram-negative bacteria, highlighting its potential use in treating infections .

Propriétés

IUPAC Name |

(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-3-5(6)9-4(2-7)8-3/h2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFHAQOEYDUKNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CN)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.